ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H28N4O6S2 and its molecular weight is 508.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation
A study by Zhu et al. (2003) introduced an efficient phosphine-catalyzed [4 + 2] annulation process that utilizes ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This method synthesizes ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, indicating a potential pathway for synthesizing derivatives of the compound (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrido and Thieno Pyrimidines
Bakhite, Al‐Sehemi, and Yamada (2005) reported on the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. This synthesis route could be applicable for creating structurally related compounds, demonstrating the versatility of ethyl 3-carbamoyl derivatives in synthesizing complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Pharmacological Studies
Antituberculosis Activity
Research by Jeankumar et al. (2013) explored the synthesis and biological evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds, including closely related structures, were assessed for their in vitro activity against Mycobacterium tuberculosis. The study found significant antituberculosis activity and cytotoxicity for some derivatives, highlighting the potential of ethyl 3-carbamoyl derivatives in antimicrobial applications (Jeankumar et al., 2013).
Antimycobacterial Agents
Kumar Raju et al. (2010) developed novel ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates through a four-component reaction. These compounds were tested for their antimycobacterial properties against Mycobacterium tuberculosis H37Rv, demonstrating promising results that suggest potential therapeutic applications of ethyl 3-carbamoyl derivatives (Kumar Raju et al., 2010).
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S2/c1-4-26(5-2)34(30,31)15-9-7-14(8-10-15)20(28)24-21-18(19(23)27)16-11-12-25(13-17(16)33-21)22(29)32-6-3/h7-10H,4-6,11-13H2,1-3H3,(H2,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBXOOEEALZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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